Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a phenyl group at position 1, a 4-phenylpiperazinyl substituent at position 4, and an ethyl ester group at position 3 of the pyridazine ring. The 4-phenylpiperazinyl group introduces a bulky, nitrogen-rich moiety, which may enhance interactions with biological targets, particularly in the central nervous system (CNS), due to piperazine's known affinity for neurotransmitter receptors. The compound’s estimated molecular formula is C22H22N4O3, with a molecular weight of ~390.44 g/mol, assuming a similar backbone to related pyridazine derivatives.
Properties
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-2-30-23(29)22-20(17-21(28)27(24-22)19-11-7-4-8-12-19)26-15-13-25(14-16-26)18-9-5-3-6-10-18/h3-12,17H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUGLIQXTSURJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the reaction of phenylpiperazine with appropriate precursors. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions may modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, synthetic, and physical properties of the target compound with analogous pyridazine derivatives from the evidence:
Key Observations:
Substituent Effects on Physicochemical Properties: The 4-phenylpiperazinyl group in the target compound increases molecular weight and bulk compared to smaller substituents (e.g., methyl, trifluoromethyl). This may reduce solubility but enhance binding to receptors via hydrogen bonding or π-π interactions. Conversely, methoxy groups () donate electron density, altering the pyridazine ring's reactivity.
Synthetic Yields :
- Derivatives with hydroxyphenyl (95% yield) or methoxyphenyl (81% yield) groups () demonstrate higher yields than those with bulky or electron-deficient substituents, suggesting steric and electronic challenges in synthesizing the target compound.
Biological Activity: Pyridazine derivatives with piperazinyl groups are frequently associated with CNS targets due to their structural similarity to neurotransmitters. In contrast, chlorophenyl and trifluoromethylphenyl analogs () show activity as adenosine receptor modulators.
Thermal Stability :
- Melting points correlate with substituent polarity. For example, 4-hydroxyphenyl derivatives (d) exhibit high melting points (220–223°C) due to hydrogen bonding, whereas the target compound’s melting point is unreported but likely lower due to reduced crystallinity from the flexible piperazine moiety.
Research Findings and Implications
- Synthetic Feasibility : Introducing the 4-phenylpiperazinyl group may require multi-step synthesis or specialized reagents, contrasting with straightforward protocols for halogenated or methoxy analogs.
- Pharmacological Potential: While direct activity data for the target compound are lacking, piperazine-containing analogs are prevalent in antipsychotic and antidepressant drugs, suggesting CNS-related applications.
Biological Activity
Ethyl 6-oxo-1-phenyl-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of dihydropyridazines, characterized by a unique structural framework that includes a phenyl group and a piperazine moiety. The synthesis typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
- Formation of Intermediate : The reaction of phenylacetic acid with piperazine forms an intermediate.
- Acetylation : The intermediate is reacted with acetic anhydride in the presence of a catalyst such as triethylamine.
- Purification : The final product is purified through recrystallization and chromatography.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Binding : It interacts with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and pain perception.
Pharmacological Studies
Research has demonstrated several pharmacological effects of this compound:
- Anticonvulsant Activity : In animal models, the compound exhibited significant anticonvulsant properties, with effective doses (ED50) comparable to established antiepileptic drugs. For instance, in the maximal electroshock (MES) test, it showed protective effects in over 50% of tested subjects at doses lower than traditional medications like valproic acid (VPA) .
- Antinociceptive Effects : Studies indicated that this compound effectively reduced pain responses in models of acute and chronic pain .
- Neurotoxicity Assessment : Toxicity studies revealed that at therapeutic concentrations, the compound did not exhibit significant neurotoxic effects, supporting its potential for safe therapeutic use .
Table 1: Summary of Pharmacological Activities
| Activity Type | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Anticonvulsant | MES Test | 62.14 | |
| Antinociceptive | Pain Models | Varies | |
| Neurotoxicity | Rotarod Test | No significant effects |
Table 2: Comparison with Standard Drugs
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Anticonvulsant Properties : A study conducted on mice demonstrated that the compound significantly reduced seizure frequency compared to control groups, indicating its potential as an antiepileptic agent .
- Pain Management Trials : Clinical trials assessing the analgesic properties showed promising results in patients suffering from neuropathic pain, highlighting its role as a potential treatment option in pain management protocols .
Q & A
Q. Q1. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with hydrazine derivatives or pyridazine precursors. Key steps include:
- Condensation reactions with ethyl cyanoacetate and substituted hydrazones under microwave irradiation (70°C, 3 min) or conventional heating (160°C, 2.5 h) .
- Functionalization of the pyridazine core using 4-phenylpiperazine via nucleophilic substitution or coupling reactions, often requiring catalysts like piperidine or ammonium acetate .
- Purification via silica gel column chromatography with ethyl acetate/hexane gradients (5–80% ethyl acetate) .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve yield and purity?
- Solvent screening : Ethanol outperforms DMF, THF, or dioxane in light-assisted reactions (e.g., 95% yield with ethanol vs. ≤70% with others) .
- Catalyst selection : Piperidine enhances reaction efficiency compared to Na₂CO₃ or Et₃N .
- Temperature control : Microwave-assisted synthesis reduces reaction time (3 min vs. hours) while maintaining high yields .
Basic Characterization
Q. Q3. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., phenylpiperazine at position 4) and confirms ester groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions using SHELX programs .
Advanced Data Contradictions
Q. Q4. How to resolve discrepancies in spectral or crystallographic data?
- 2D NMR (COSY, NOESY) : Clarifies ambiguous proton assignments in crowded regions (e.g., overlapping aromatic signals) .
- Crystallographic validation : Use PLATON/ADDSYM to check for missed symmetry or twinning in SHELXL-refined structures .
Chemical Reactivity
Q. Q5. What functional groups enable targeted derivatization?
- Ester group : Hydrolysis to carboxylic acid for salt formation or amide coupling .
- Pyridazine ring : Electrophilic substitution at position 4 (e.g., halogenation) or reduction to dihydropyridazine .
- Piperazine moiety : Alkylation or acylation to modulate pharmacokinetic properties .
Advanced SAR Studies
Q. Q6. How to design derivatives for structure-activity relationship (SAR) analysis?
- Substituent variation : Introduce halogens (Cl, F), methoxy, or trifluoromethyl groups on phenyl rings to assess electronic effects .
- Bioisosteric replacement : Replace the ethyl ester with methyl or tert-butyl esters to study steric impacts .
- Biological testing : Screen analogs for enzyme inhibition (e.g., tau aggregation) or receptor binding (e.g., adenosine A1) .
Biological Activity
Q. Q7. What methodologies elucidate mechanisms of action?
- In vitro assays : Measure IC₅₀ values in enzyme inhibition (e.g., tau aggregation via Thioflavin T fluorescence) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like β-amyloid .
- Cellular uptake : Assess blood-brain barrier penetration via PAMPA assays for CNS-targeted applications .
Computational Modeling
Q. Q8. How to predict electronic properties for drug design?
- DFT calculations : Gaussian 09 optimizes geometries and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .
- MD simulations : GROMACS models stability in biological membranes (e.g., lipid bilayer interactions) .
Thermal Stability
Q. Q9. How to evaluate thermal degradation pathways?
- TGA/DSC : Determine decomposition temperatures (Td) and phase transitions (e.g., melting points 164–223°C for derivatives) .
- Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy from TGA data .
Advanced Crystallography
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
